molecular formula C212H350N56O78S B344506 Thymosin beta4 CAS No. 77591-33-4

Thymosin beta4

Cat. No.: B344506
CAS No.: 77591-33-4
M. Wt: 4963 g/mol
InChI Key: UGPMCIBIHRSCBV-XNBOLLIBSA-N
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Mechanism of Action

Thymosin Beta4 (Tβ4), also known as Timbetasin, is a multifunctional peptide that plays a pivotal role in several physiological and pathological processes in the body .

Target of Action

Tβ4’s primary target is the actin cytoskeleton . Actin is a protein that forms microfilaments, which are key components of the cell’s structure and play a crucial role in cell movement, division, and shape . Tβ4 is an actin sequestering protein, which means it binds to actin monomers and prevents them from polymerizing into actin filaments .

Mode of Action

Tβ4 interacts with its target, actin, by binding to actin monomers in a 1:1 ratio . This interaction inhibits the polymerization of actin, thereby regulating the balance of depolymerization and polymerization of actin filaments . This process is essential for various cellular activities, especially cell motility, development, and differentiation .

Biochemical Pathways

Tβ4 affects several biochemical pathways. It promotes angiogenesis, enhances endothelial progenitor cell viability, and triggers the proliferation and migration of cells . It also upregulates the expression of Vascular Endothelial Growth Factor (VEGF), an important factor that promotes angiogenesis . Additionally, Tβ4 stimulates Wnt ligands on the cytomembrane, leading to the accumulation of unphosphorylated β-catenin in the cytoplasm .

Result of Action

The interaction of Tβ4 with actin results in several molecular and cellular effects. It regulates inflammation and tumor metastasis, promotes angiogenesis, wound healing, regeneration of hair follicles, and improves bone formation and tooth growth . It also plays a role in cell proliferation, migration, and differentiation .

Action Environment

The action of Tβ4 can be influenced by various environmental factors. For instance, hypoxia-inducible nitric oxide and Hypoxia-Inducible Factor-1α (HIF-1α) have been found to regulate Tβ4 expression . .

Biochemical Analysis

Biochemical Properties

Thymosin beta4 is a 43-amino acid peptide that interacts with several enzymes, proteins, and other biomolecules. One of its primary roles is to bind to actin monomers (G-actin), preventing their polymerization into filaments (F-actin). This interaction is crucial for maintaining the cytoskeleton’s integrity and regulating cell motility . This compound also interacts with vascular endothelial growth factor (VEGF), enhancing angiogenesis and promoting endothelial cell proliferation . Additionally, it modulates the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It promotes cell migration, proliferation, and differentiation, which are essential for tissue repair and regeneration . In endothelial cells, this compound enhances angiogenesis by upregulating VEGF expression . It also inhibits apoptosis and reduces inflammation in different cell types, including fibroblasts and epithelial cells . Furthermore, this compound influences cell signaling pathways, such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to G-actin in a 1:1 ratio, preventing its polymerization into F-actin and thus regulating the cytoskeleton’s dynamics . This compound also interacts with VEGF, promoting angiogenesis and endothelial cell proliferation . Additionally, it modulates the activity of MMPs, facilitating tissue remodeling and repair . This compound’s anti-inflammatory effects are mediated through the inhibition of nuclear factor-kappa B (NF-κB) signaling, reducing the expression of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound promotes cell migration and proliferation within hours of treatment . Its stability and degradation depend on the experimental conditions, with some studies reporting a half-life of several hours . Long-term effects of this compound include sustained angiogenesis and tissue repair, as well as reduced inflammation and fibrosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound promotes wound healing and tissue repair without significant adverse effects . At higher doses, it may cause toxic effects, such as increased inflammation and tissue damage . Studies have shown that the optimal dosage for therapeutic effects ranges from 1 to 10 mg/kg, depending on the specific application and animal model .

Metabolic Pathways

This compound is involved in several metabolic pathways, including actin polymerization and angiogenesis . It interacts with enzymes such as MMPs and VEGF, modulating their activity and promoting tissue repair . This compound also influences metabolic flux by regulating the expression of genes involved in cell proliferation and differentiation . Additionally, it affects metabolite levels, such as reducing the production of pro-inflammatory cytokines .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to actin monomers in the cytoplasm, preventing their polymerization and regulating the cytoskeleton’s dynamics . This compound is also transported to the nucleus, where it may influence gene expression and cell signaling pathways . Additionally, it interacts with transporters and binding proteins that facilitate its distribution within different tissues .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . In the cytoplasm, it binds to G-actin, preventing its polymerization into F-actin and regulating the cytoskeleton’s dynamics . This compound is also found in the nucleus, where it may influence gene expression and cell signaling pathways . Its subcellular localization is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C212H350N56O78S/c1-16-106(7)166(261-190(323)131(64-75-160(292)293)231-172(305)109(10)228-174(307)134(78-91-347-15)245-196(329)140(98-165(302)303)255-201(334)147-53-39-88-266(147)209(342)135(52-29-38-87-221)250-197(330)139(97-164(300)301)254-198(331)143(100-269)229-113(14)276)204(337)246-129(62-73-158(288)289)187(320)233-118(47-24-33-82-216)179(312)252-137(94-114-42-19-18-20-43-114)194(327)253-138(96-163(298)299)195(328)237-121(50-27-36-85-219)181(314)258-144(101-270)199(332)239-119(48-25-34-83-217)178(311)251-136(92-104(3)4)193(326)236-116(45-22-31-80-214)175(308)235-122(51-28-37-86-220)189(322)263-168(110(11)273)207(340)249-133(66-77-162(296)297)192(325)264-169(111(12)274)206(339)248-126(58-69-152(224)279)184(317)243-128(61-72-157(286)287)186(319)234-120(49-26-35-84-218)180(313)256-142(95-153(225)280)211(344)268-90-40-54-148(268)202(335)257-141(93-105(5)6)210(343)267-89-41-55-149(267)203(336)259-145(102-271)200(333)238-117(46-23-32-81-215)177(310)244-132(65-76-161(294)295)191(324)265-170(112(13)275)208(341)262-167(107(8)17-2)205(338)247-130(63-74-159(290)291)188(321)241-125(57-68-151(223)278)183(316)242-127(60-71-156(284)285)185(318)232-115(44-21-30-79-213)176(309)240-124(56-67-150(222)277)173(306)227-108(9)171(304)226-99-154(281)230-123(59-70-155(282)283)182(315)260-146(103-272)212(345)346/h18-20,42-43,104-112,115-149,166-170,269-275H,16-17,21-41,44-103,213-221H2,1-15H3,(H2,222,277)(H2,223,278)(H2,224,279)(H2,225,280)(H,226,304)(H,227,306)(H,228,307)(H,229,276)(H,230,281)(H,231,305)(H,232,318)(H,233,320)(H,234,319)(H,235,308)(H,236,326)(H,237,328)(H,238,333)(H,239,332)(H,240,309)(H,241,321)(H,242,316)(H,243,317)(H,244,310)(H,245,329)(H,246,337)(H,247,338)(H,248,339)(H,249,340)(H,250,330)(H,251,311)(H,252,312)(H,253,327)(H,254,331)(H,255,334)(H,256,313)(H,257,335)(H,258,314)(H,259,336)(H,260,315)(H,261,323)(H,262,341)(H,263,322)(H,264,325)(H,265,324)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H,292,293)(H,294,295)(H,296,297)(H,298,299)(H,300,301)(H,302,303)(H,345,346)/t106-,107-,108-,109-,110+,111+,112+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,166-,167-,168-,169-,170-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPMCIBIHRSCBV-XNBOLLIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C212H350N56O78S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70228259
Record name Thymosin beta(4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

4963 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77591-33-4
Record name Timbetasin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077591334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymosin beta(4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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